molecular formula C10H6F3N B3090082 8-(Trifluoromethyl)isoquinoline CAS No. 120568-10-7

8-(Trifluoromethyl)isoquinoline

Cat. No.: B3090082
CAS No.: 120568-10-7
M. Wt: 197.16 g/mol
InChI Key: ZZYLIBODFBDRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)isoquinoline can be achieved through several methods:

Industrial Production Methods: Industrial production methods often involve large-scale cyclization and cross-coupling reactions, optimized for high yield and purity. The use of transition metal catalysts and controlled reaction conditions ensures the efficient synthesis of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

8-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYLIBODFBDRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303459
Record name 8-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120568-10-7
Record name 8-(Trifluoromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120568-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-trifluoromethylbenzaldehyde (15 g; 86 mmol) and aminoacetaldehyde dimethylacetal (9.37 ml; 86 mmol) in toluene (75 ml) was heated at reflux under Dean/Stark conditions for 2 hours. The cooled reaction mixture was evaporated to dryness and the residue added dropwise to conc. sulfuric acid (200 ml) at 140° C.; after complete addition the heating was continued for 30 mins then the warm mixture was poured over ice. The mixture was filtered and the filtrate basified by the addition of 4N NaOH with cooling. The basic solution was extracted with Et2O (×3), the combined Et2O layers were dried over Na2SO4, filtered and evaporated. The residue was dissolved in DCM and filtered through a short plug of silica and evaporated to give 1.2 g (Yield 7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.37 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Trifluoromethyl)isoquinoline
Reactant of Route 2
8-(Trifluoromethyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
8-(Trifluoromethyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
8-(Trifluoromethyl)isoquinoline
Reactant of Route 5
8-(Trifluoromethyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
8-(Trifluoromethyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.